molecular formula C15H10Cl2N2O3 B12893826 N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide CAS No. 185400-39-9

N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide

Katalognummer: B12893826
CAS-Nummer: 185400-39-9
Molekulargewicht: 337.2 g/mol
InChI-Schlüssel: IJOCDYMFIRKGJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichloropyridine moiety and a benzofuran carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide typically involves the amidation reaction of 3,5-dichloropyridine-4-amine with 7-methoxy-1-benzofuran-4-carboxylic acid. The reaction is carried out under inert solvent conditions, often using organic bases such as triethylamine or N-methylmorpholine . The reaction conditions are mild, and the process yields a high-purity product suitable for further applications.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize byproducts and ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as phosphodiesterase-4 (PDE-4), which plays a role in inflammatory processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide is unique due to its benzofuran moiety, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds like roflumilast and piclamilast, it offers different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research .

Eigenschaften

185400-39-9

Molekularformel

C15H10Cl2N2O3

Molekulargewicht

337.2 g/mol

IUPAC-Name

N-(3,5-dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide

InChI

InChI=1S/C15H10Cl2N2O3/c1-21-12-3-2-9(8-4-5-22-14(8)12)15(20)19-13-10(16)6-18-7-11(13)17/h2-7H,1H3,(H,18,19,20)

InChI-Schlüssel

IJOCDYMFIRKGJK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.